molecular formula C5H9LiSi B7800159 Trimethylsilylethynyllithium

Trimethylsilylethynyllithium

Cat. No. B7800159
M. Wt: 104.2 g/mol
InChI Key: ZVXXEONXFWSCIZ-UHFFFAOYSA-N
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Description

Trimethylsilylethynyllithium is a useful research compound. Its molecular formula is C5H9LiSi and its molecular weight is 104.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethylsilylethynyllithium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilylethynyllithium including the price, delivery time, and more detailed information at info@benchchem.com.

properties

InChI

InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXXEONXFWSCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].C[Si](C)(C)C#[C]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9LiSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101624977

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
W Ajana, M Helliwell, D Collison, CD Garner… - Chemistry of …, 2001 - Springer
… work [1-5] has used both of these as protected/masked forms of the dithiolene unit required for MPT, we now examined the reaction of both 5 and 6 with trimethylsilylethynyllithium in the …
Number of citations: 1 link.springer.com
NG Bhat, P Wawroski, G Perez-Garcia, M Elizondo - Tetrahedron letters, 2005 - Elsevier
… α-Bromo-(Z)-1-alkenylboronate esters readily available using literature procedures smoothly undergo a reaction with trimethylsilylethynyllithium (derived from the deprotonation of …
Number of citations: 3 www.sciencedirect.com
G Xu, X Li, H Sun - Journal of Organometallic Chemistry, 2011 - Elsevier
… Non-activated alkyl halides could be efficiently coupled with phenylethynyl- and trimethylsilylethynyllithium reagents at room temperature. Compared to the alkylation of primary alkyl …
Number of citations: 25 www.sciencedirect.com
M Ishikawa, K Nishimura, H Ochiai… - Journal of Organometallic …, 1982 - Elsevier
… After the mixture was stirred at room temperature for 1 h, trimethylsilylethynyllithium prepared from 9.2 g (0.094 mol) of trimethylsilylacetylene and 53 ml of butyllithium/hexane solution (…
Number of citations: 22 www.sciencedirect.com
M SUZUKI, Y KIMURA, S TERASHIMA - Chemistry Letters - jlc.jst.go.jp
… We have also found that tris(2-trimethylsllylethynyl)cerium(III), which may be produced by reacting trimethylsilylethynyllithium with 0.33 equiv. of cerium (III) chloride, can react with 3b, …
Number of citations: 0 jlc.jst.go.jp
IR Butler, AG Callabero, GA Kelly, JR Amey… - Tetrahedron letters, 2004 - Elsevier
… The products were obtained in the reactions of ferrocenylanthraquinones with phenylethynyllithium or trimethylsilylethynyllithium followed by reduction with tin chloride. The key …
Number of citations: 28 www.sciencedirect.com
H Sashida, A Nakayama, M Kaname - Synthesis, 2008 - thieme-connect.com
… The 8-methyl-2-trimetylsilyl derivative 22h was produced from the selenolactone 12 and trimethylsilylethynyllithium (20h) in 32% yield (entry 4). 3-Methylselenolactone 15, having a …
Number of citations: 22 www.thieme-connect.com
K Matsumoto, H Nakaminami, M Sogabe, H Kurata… - Tetrahedron letters, 2002 - Elsevier
… trimethylsilylethynyllithium was first examined to find optimum conditions for the formation of the Cα-adduct. The reactions of 3 and trimethylsilylethynyllithium … trimethylsilylethynyllithium (…
Number of citations: 23 www.sciencedirect.com
A Dondoni, D Perrone - Tetrahedron, 2003 - Elsevier
… 2-lithiothiazole, 1-trimethylsilylethynyllithium and allylmagnesium bromide. The results of … 6c and 6d with 1-trimethylsilylethynyllithium proceeded with good diastereofacial selectivity (…
Number of citations: 66 www.sciencedirect.com
P Patel, CV Ramana - The Journal of Organic Chemistry, 2012 - ACS Publications
… For this, the alkynol 12 was prepared from lactone 11 following a three-step procedure (Scheme 4), which involves addition of trimethylsilylethynyllithium to the lactone 11 followed by …
Number of citations: 39 pubs.acs.org

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